molecular formula C16H20Cl2N2O2 B15099668 N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide

Cat. No.: B15099668
M. Wt: 343.2 g/mol
InChI Key: JYXJLJFSIGDBPN-UHFFFAOYSA-N
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Description

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide is a complex organic compound with a molecular formula of C16H20Cl2N2O2 and a molecular weight of 343.2482 . This compound features a pyridyl group substituted with chlorine atoms at the 3 and 5 positions, and a bicyclic heptyl group with hydroxyl and carbamoyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate to form (3,5-dichloro-2-pyridyl)hydrazine . This intermediate is then reacted with carbonyl compounds to yield N-(3,5-dichloro-2-pyridyl)hydrazones, which can be further modified to obtain the desired carb oxamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the carb oxamide can be reduced to a hydroxyl group.

    Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atoms could yield various substituted pyridyl derivatives.

Scientific Research Applications

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyridyl ring may facilitate binding to these targets, while the bicyclic heptyl group provides structural stability. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide is unique due to its combination of a pyridyl ring with chlorine substitutions and a bicyclic heptyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H20Cl2N2O2/c1-14(2)15(3)4-5-16(14,7-11(15)21)13(22)20-12-10(18)6-9(17)8-19-12/h6,8,11,21H,4-5,7H2,1-3H3,(H,19,20,22)

InChI Key

JYXJLJFSIGDBPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)NC3=C(C=C(C=N3)Cl)Cl)C)C

Origin of Product

United States

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